molecular formula C14H18N4O2 B2448904 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105215-37-9

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2448904
CAS No.: 1105215-37-9
M. Wt: 274.324
InChI Key: WBSNUIZXAJSXPD-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring:

    Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the phenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound lacks the N-(2-methoxyethyl) group, which may result in different biological activities and properties.

    1-(3,4-dimethylphenyl)-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide: The presence of a hydroxyethyl group instead of a methoxyethyl group can lead to differences in solubility, reactivity, and biological effects.

    1-(3,4-dimethylphenyl)-N-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide: The chloroethyl group can introduce different chemical reactivity and potential biological activities compared to the methoxyethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-4-5-12(8-11(10)2)18-9-13(16-17-18)14(19)15-6-7-20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSNUIZXAJSXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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